Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
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Overview
Description
Methyl 8-azabicyclo[321]octane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of the tropane alkaloid family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques under controlled conditions to ensure high purity and yield. The compound is usually stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of tropane alkaloids, it is likely to interact with neurotransmitter receptors and transporters, influencing their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 8-azabicyclo[3.2.1]octane hydrochloride
- 2-azabicyclo[3.2.1]octane
- Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane
Uniqueness
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific structural configuration and the presence of the methyl ester group. This configuration provides distinct chemical and biological properties compared to other similar compounds, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTRYJKFHSPQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743915 |
Source
|
Record name | Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179022-43-6 |
Source
|
Record name | Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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